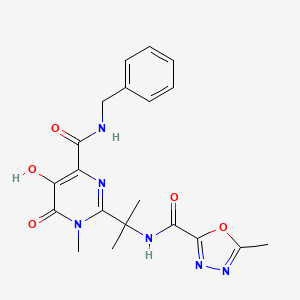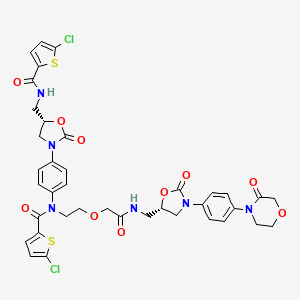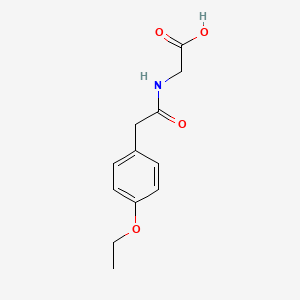![molecular formula C₁₈H₂₆F₃N₆O₈P B1144572 N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) CAS No. 66060-76-2](/img/structure/B1144572.png)
N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)
Übersicht
Beschreibung
N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate), commonly referred to as N6-TFA-Adenosine-5'-phosphate (N6-TFA-APP), is an adenosine analog that has been extensively studied as a potential therapeutic agent due to its ability to interact with a variety of biological targets. N6-TFA-APP is a synthetic compound that has been developed to mimic the structure and function of naturally occurring adenosine. This compound has been used in a variety of scientific studies to investigate its potential therapeutic applications and its mechanism of action.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) involves the protection of the adenosine 5'-hydroxyl group, followed by the coupling of the protected adenosine with 6-(2,2,2-Trifluoroacetamido)hexylamine. The resulting compound is then deprotected and phosphorylated to obtain the final product.
Starting Materials
Adenosine, 6-(2,2,2-Trifluoroacetamido)hexylamine, Di-tert-butyl dicarbonate, Triethylamine, Tetrabutylammonium fluoride, Phosphoric acid
Reaction
Protection of adenosine 5'-hydroxyl group using di-tert-butyl dicarbonate and triethylamine, Coupling of the protected adenosine with 6-(2,2,2-Trifluoroacetamido)hexylamine using tetrabutylammonium fluoride, Deprotection of the tert-butyl groups using trifluoroacetic acid, Phosphorylation of the resulting compound using phosphoric acid
Wissenschaftliche Forschungsanwendungen
N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) has been studied in a variety of scientific research applications. It has been used to investigate the mechanism of action of adenosine receptor agonists and antagonists, to study the effects of adenosine on the cardiovascular system, and to investigate the potential therapeutic applications of adenosine analogs. N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) has also been used to investigate the effects of adenosine on synaptic plasticity, learning and memory, and to investigate the role of adenosine in pain modulation.
Wirkmechanismus
N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) is an adenosine analog that binds to and activates adenosine receptors. Adenosine receptors are G-protein coupled receptors that are involved in a variety of physiological processes, including the regulation of cardiac contractility, pain modulation, and synaptic plasticity. Activation of adenosine receptors by N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) leads to the stimulation of various intracellular signaling pathways, which can lead to a variety of physiological and biochemical effects.
Biochemische Und Physiologische Effekte
N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of a variety of genes involved in the regulation of cardiac contractility, pain modulation, and synaptic plasticity. It has also been shown to increase the activity of a variety of enzymes involved in the regulation of energy metabolism and cell growth. In addition, N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) has been shown to reduce inflammation and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) has several advantages for use in laboratory experiments. It is commercially available and relatively inexpensive, and it is stable and non-toxic. It also has a high affinity for adenosine receptors, which allows it to be used to study the effects of adenosine in a variety of biological systems. However, N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) also has some limitations. It has a short half-life in vivo, which limits its usefulness in long-term studies. In addition, it has been shown to have some off-target effects, which can complicate the interpretation of the results of experiments.
Zukünftige Richtungen
The potential therapeutic applications of N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) are still being investigated. Future studies should focus on developing more specific and potent adenosine analogs that can be used to target specific adenosine receptors. In addition, future studies should focus on investigating the potential of N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) to treat a variety of diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer. Finally, future studies should focus on investigating the potential of N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) to modulate the immune system and to reduce inflammation.
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[6-[(2,2,2-trifluoroacetyl)amino]hexylamino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F3N6O8P/c19-18(20,21)17(30)23-6-4-2-1-3-5-22-14-11-15(25-8-24-14)27(9-26-11)16-13(29)12(28)10(35-16)7-34-36(31,32)33/h8-10,12-13,16,28-29H,1-7H2,(H,23,30)(H,22,24,25)(H2,31,32,33)/t10-,12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBNWZPAWLZDDJ-XNIJJKJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCCCCCCNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NCCCCCCNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F3N6O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10708686 | |
| Record name | N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10708686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) | |
CAS RN |
66060-76-2 | |
| Record name | N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10708686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




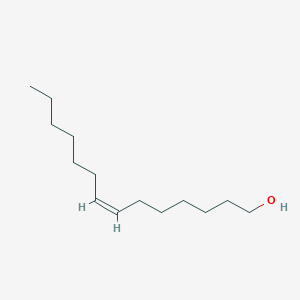

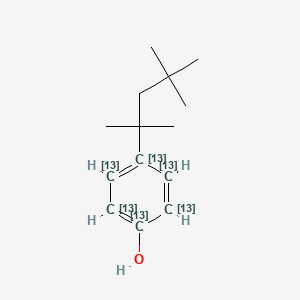
![1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride](/img/structure/B1144506.png)
